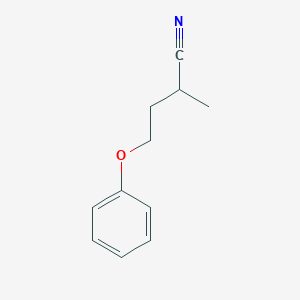
2-Methyl-4-phenoxybutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-phenoxybutanenitrile is an organic compound with the molecular formula C11H13NO It is characterized by a nitrile group (-CN) attached to a butane chain, which is further substituted with a methyl group at the second position and a phenoxy group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-phenoxybutanenitrile typically involves a multi-step process. One common method is the nucleophilic substitution reaction where a suitable halide precursor reacts with a phenoxy group. For instance, 2-methyl-4-chlorobutanenitrile can be reacted with phenol in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-phenoxybutanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO) or chromium trioxide (CrO) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH) or catalytic hydrogenation using palladium on carbon (Pd/C) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br) or nitric acid (HNO).
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the phenoxy group.
Scientific Research Applications
2-Methyl-4-phenoxybutanenitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives may be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-4-phenoxybutanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The nitrile group can act as a nucleophile or electrophile, depending on the reaction conditions, facilitating various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-phenoxybutanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile.
4-Phenoxybutanenitrile: Lacks the methyl substitution at the second position.
2-Methyl-4-phenoxybutanamide: Contains an amide group instead of a nitrile.
Uniqueness
2-Methyl-4-phenoxybutanenitrile is unique due to the presence of both a nitrile and a phenoxy group, which imparts distinct chemical reactivity and potential for diverse applications. Its structural features allow for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C11H13NO |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-methyl-4-phenoxybutanenitrile |
InChI |
InChI=1S/C11H13NO/c1-10(9-12)7-8-13-11-5-3-2-4-6-11/h2-6,10H,7-8H2,1H3 |
InChI Key |
JWLCCNBLJBINGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCOC1=CC=CC=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


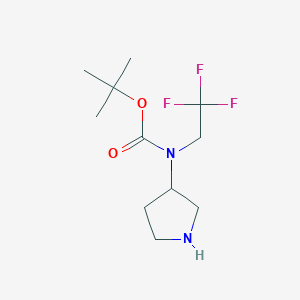
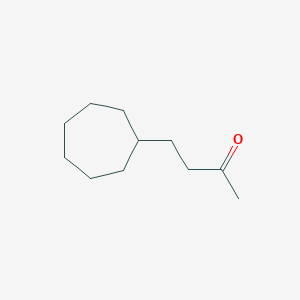
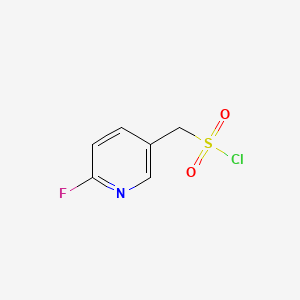



![N-[1-(2-aminoethyl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B13525457.png)
![Methyl4-amino-2-oxabicyclo[3.1.1]heptane-1-carboxylatehydrochloride](/img/structure/B13525458.png)

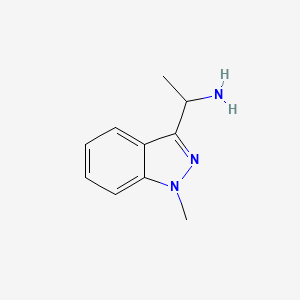
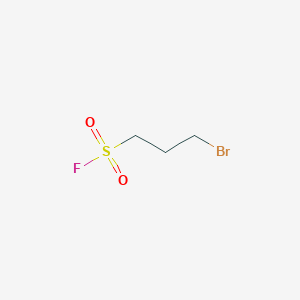
![Methyl[3-(methylsulfanyl)butan-2-yl]amine](/img/structure/B13525477.png)


